N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TP-1454 is a novel small-molecule activator of the pyruvate kinase M2 isoform. This compound has shown promise in modulating cellular metabolism and enhancing the immune response to checkpoint inhibitors in preclinical models of solid tumors . TP-1454 is currently being evaluated in clinical trials for its potential use in cancer therapy .
準備方法
The synthetic routes and reaction conditions for TP-1454 are proprietary and not publicly disclosed. . Industrial production methods for TP-1454 would likely involve large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy.
化学反応の分析
TP-1454 undergoes various chemical reactions, including:
Oxidation: TP-1454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: TP-1454 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions.
科学的研究の応用
TP-1454 has several scientific research applications, including:
作用機序
TP-1454 exerts its effects by activating the pyruvate kinase M2 isoform. Pyruvate kinase M2 is an enzyme responsible for catalyzing the last step of glycolysis, converting phosphoenolpyruvate to pyruvate. By activating pyruvate kinase M2, TP-1454 enhances glycolysis and modulates cellular metabolism. This activation can lead to a metabolic advantage for immune cells over cancer cells, potentially reversing the immune-suppressive microenvironment often observed in tumors . TP-1454 also enhances the immune response to checkpoint inhibitors, further contributing to its potential as a cancer therapeutic .
類似化合物との比較
TP-1454 is unique in its ability to activate pyruvate kinase M2 and modulate cellular metabolism. Similar compounds include:
Mitapivat: A pyruvate kinase activator used in the treatment of pyruvate kinase deficiency.
FT-4202: Another pyruvate kinase activator being investigated for its potential in treating sickle cell disease. Compared to these compounds, TP-1454 is specifically designed for cancer therapy and has shown promise in enhancing the efficacy of checkpoint inhibitors.
特性
分子式 |
C19H22F4N4O3S |
---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26) |
InChIキー |
GASMZUDGPKMAEI-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。